molecular formula C19H24N6O3 B7721988 3-Methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione

3-Methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B7721988
M. Wt: 384.4 g/mol
InChI Key: JEVWXRFIKNYNOX-UHFFFAOYSA-N
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Description

3-Methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 3-phenoxypropyl bromide, followed by the introduction of a piperazine moiety. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized purine derivatives.

Scientific Research Applications

3-Methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6-dione
  • 3-Methyl-7-(3-phenoxypropyl)-8-[4-(phenylmethyl)-1-piperazinyl]purine-2,6-dione
  • 8-((3-isopropoxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

What sets 3-Methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to interact with a distinct set of molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-23-16-15(17(26)22-19(23)27)25(18(21-16)24-11-8-20-9-12-24)10-5-13-28-14-6-3-2-4-7-14/h2-4,6-7,20H,5,8-13H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVWXRFIKNYNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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